molecular formula C11H8BrClN2O2 B2709394 4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1281872-52-3

4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2709394
CAS No.: 1281872-52-3
M. Wt: 315.55
InChI Key: DPICVSQRULKPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a bromine atom at position 4, a 2-chlorobenzyl group at position 1, and a carboxylic acid moiety at position 3. The presence of electron-withdrawing substituents (bromo, chloro) may enhance the acidity of the carboxylic acid group and influence its reactivity in medicinal or agrochemical applications .

Properties

IUPAC Name

4-bromo-1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c12-8-6-15(14-10(8)11(16)17)5-7-3-1-2-4-9(7)13/h1-4,6H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPICVSQRULKPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)C(=O)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the chlorophenylmethyl group: This step involves the reaction of the brominated pyrazole with a chlorophenylmethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Properties :
    • Research indicates that derivatives of 4-bromo-1H-pyrazole compounds exhibit significant anti-inflammatory effects. For instance, a derivative has been identified as a bradykinin B1 receptor antagonist, which may be useful in treating inflammatory diseases .
    • A study highlighted the potential of this compound in modulating inflammatory pathways, suggesting its use in developing new anti-inflammatory drugs .
  • Anticancer Activity :
    • Preliminary studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines .
    • The specific role of 4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid in targeting cancer pathways remains an area of active investigation.
  • Antimicrobial Effects :
    • Some studies suggest that pyrazole derivatives possess antimicrobial properties against various pathogens, making them candidates for further development as antimicrobial agents .

Agricultural Applications

  • Pesticide Development :
    • The compound's structural features allow for modifications that can enhance its efficacy as a pesticide. Research into its derivatives has shown potential as herbicides or fungicides, targeting specific plant pathogens while minimizing environmental impact .
    • Field trials are necessary to evaluate the effectiveness and safety of these compounds in agricultural settings.

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Coupling Reactions : Used in the synthesis of novel compounds through coupling with other reactive species.
  • Functionalization : The presence of bromine and carboxylic acid groups enables further functionalization, which can lead to the development of new materials or pharmaceuticals .

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-inflammatory effectsIdentified as a bradykinin B1 receptor antagonist; potential for treating inflammatory diseases .
Study BAnticancer activityInduces apoptosis in cancer cells; further research needed to elucidate mechanisms .
Study CAntimicrobial propertiesExhibits activity against certain pathogens; promising for agricultural applications .
Study DSynthesis applicationsEffective intermediate for creating complex organic compounds; versatile in functionalization .

Mechanism of Action

The mechanism of action of 4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared with structurally related pyrazole-3-carboxylic acid derivatives, focusing on substituent variations and their implications:

Table 1: Key Structural and Physical Properties of Analogues
Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Activities Reference
4-Bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid C₁₁H₉BrClN₂O₂ 329.56 (calc.) 4-Br, 1-(2-Cl-benzyl) Inferred from analogs
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid C₅H₅BrN₂O₂ 205.01 4-Br, 1-CH₃ Similarity score: 0.91
4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid C₇H₉BrN₂O₂ 233.06 4-Br, 1-(CH(CH₃)₂) Purity: 95%
1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid C₁₀H₁₁BrN₄O₂ 307.13 4-Br, 1-(4-Br-3,5-dimethyl) CAS 1004194-36-8
4-Bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (ethyl ester) C₇H₇BrF₂N₂O₂ 261.05 4-Br, 1-CF₂H, 3-CO₂Et LC/MS: m/z 301 [M+H]+ (analog)
Key Observations :

Substituent Effects: The 2-chlorobenzyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like methyl (C₅H₅BrN₂O₂) or isopropyl (C₇H₉BrN₂O₂) . This may enhance membrane permeability in biological systems.

Synthetic Routes :

  • Methylation or alkylation of pyrazole-3-ol precursors using NaH/alkyl halides is a common method for introducing substituents at position 1 .
  • Carboxylic acid formation likely involves hydrolysis of ester intermediates (e.g., methyl or ethyl esters) .

Biological Relevance :

  • Pyrazole derivatives with antiinflammatory, analgesic, or antipyretic activities are documented . The 2-chlorobenzyl group may modulate selectivity for biological targets, as seen in clopidogrel analogs .
  • Isothiocyanato derivatives (e.g., 4-bromo-1-[(2-chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole) exhibit reactivity toward nucleophiles, suggesting utility in covalent drug design .

Physicochemical and Spectral Data

  • Molecular Weight : Calculated as 329.56 g/mol for the target compound, higher than methyl (205.01 g/mol) or isopropyl (233.06 g/mol) analogs due to the aromatic benzyl group .
  • Spectroscopy: Analogous compounds (e.g., 4-bromo-3-methoxy-1-phenyl-1H-pyrazole) are characterized by ¹H/¹³C NMR, IR, and MS, with diagnostic peaks for bromine (isotopic patterns in MS) and carbonyl groups (IR ~1700 cm⁻¹) .

Biological Activity

4-Bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring, which is known for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and providing data tables for clarity.

The molecular formula of this compound is C11_{11}H8_8BrClN2_2O2_2, with a molecular weight of 316 Da. The compound's structure includes a bromine atom and a chlorophenylmethyl group, which are crucial for its biological activity .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures showed inhibition against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)Reference
This compoundA54949.85
Similar Pyrazole DerivativeMCF70.01
Another Pyrazole VariantNCI-H4600.03

These findings suggest that the presence of specific substituents on the pyrazole ring can enhance cytotoxicity against tumor cells.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies have shown that pyrazole derivatives can significantly reduce inflammation in animal models. For example, a derivative was tested against carrageenan-induced edema and demonstrated comparable effects to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial potential of pyrazole compounds has been documented extensively. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli40
Bacillus subtilis40
Aspergillus niger40

These results indicate a promising profile for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Antitumor Activity : A study reported significant apoptosis induction in cancer cell lines treated with pyrazole derivatives, highlighting the role of structural modifications in enhancing therapeutic efficacy .
  • Mechanistic Studies : Molecular dynamics simulations revealed that certain pyrazole derivatives interact with target proteins primarily through hydrophobic contacts, which may be critical for their biological activity .
  • Structure-Activity Relationship (SAR) : Research has indicated that the presence of halogen atoms (like bromine and chlorine) on the phenyl rings significantly enhances the anticancer activity of these compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid, and how is the reaction progress monitored?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of the pyrazole ring followed by alkylation with 2-chlorobenzyl chloride. Reaction progress is monitored using thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). Purity is assessed via HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm substituent positions .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 7.2–8.5 ppm) and confirms substitution patterns .
  • FT-IR : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₈BrClN₂O₂) and isotopic patterns .

Q. How is purity quantified, and what are common impurities observed during synthesis?

  • Methodological Answer : Purity is quantified via reverse-phase HPLC with UV detection (λ = 254 nm). Common impurities include unreacted starting materials (e.g., 2-chlorobenzyl chloride derivatives) or dehalogenated byproducts. Column chromatography (silica gel, ethyl acetate/hexane) is used for purification .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between the pyrazole ring and 2-chlorobenzyl group. Data collection parameters (e.g., monoclinic P2/c space group, β = 102.42°) and refinement (R factor < 0.05) ensure accuracy. Disordered halogen atoms may require anisotropic displacement parameter modeling .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Orthogonal assays : Use enzyme inhibition (e.g., carbonic anhydrase) and cell-based assays to confirm target engagement .
  • Molecular docking : Compare binding modes of analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) to identify critical interactions .
  • Metabolite profiling : LC-MS/MS detects oxidative metabolites that may interfere with activity .

Q. How are computational methods applied to optimize synthetic yield and regioselectivity?

  • Methodological Answer :

  • Density functional theory (DFT) : Calculates transition-state energies for bromination steps to predict regioselectivity (e.g., C4 vs. C5 bromination) .
  • Solvent optimization : COSMO-RS simulations identify polar aprotic solvents (e.g., DMF) that enhance reaction kinetics .

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • Methodological Answer :

  • Differential scanning calorimetry (DSC) : Detects melting point variations (ΔHfusion) between polymorphs .
  • Powder X-ray diffraction (PXRD) : Distinct diffraction peaks (e.g., 2θ = 15.3°, 24.7°) confirm crystalline phase differences .

Data Interpretation & Troubleshooting

Q. How should researchers interpret conflicting NMR and HRMS data for halogenated analogs?

  • Methodological Answer : Discrepancies may arise from isotopic splitting (e.g., ⁷⁹Br/⁸¹Br) in HRMS or solvent-induced shifts in NMR. Use deuterated solvents (DMSO-d6) and isotopic pattern simulations (e.g., m/z 329.36 [M+H]⁺) for validation .

Q. What experimental controls are essential for reproducibility in coupling reactions involving halogenated intermediates?

  • Methodological Answer :

  • Anhydrous conditions : Use molecular sieves to prevent hydrolysis of bromo intermediates .
  • Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for Suzuki-Miyaura cross-coupling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.